

A Comparative Analysis of Farnesyltransferase Inhibitors: Lonafarnib, Tipifarnib, and FTI-277

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For researchers and drug development professionals, this guide provides an objective comparison of the farnesyltransferase inhibitors Lonafarnib, Tipifarnib, and FTI-277. We delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for key assays.

Farnesyltransferase inhibitors (FTIs) are a class of drugs that target the enzyme farnesyltransferase, which is crucial for the post-translational modification of several proteins involved in cell signaling, including the Ras family of small GTPases.[1] By inhibiting this enzyme, FTIs disrupt the proper functioning of these proteins, which are often aberrantly active in cancer and other diseases.[1] This guide focuses on three prominent FTIs: Lonafarnib, Tipifarnib, and FTI-277, offering a comparative overview of their efficacy.

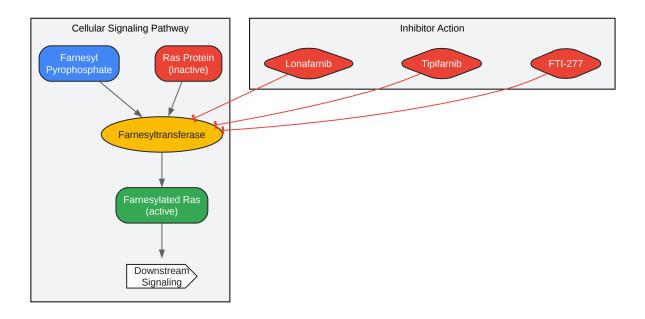
Mechanism of Action: Targeting Protein Prenylation

All three inhibitors—Lonafarnib, Tipifarnib, and FTI-277—share a common mechanism of action: the inhibition of farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal "CAAX box" of target proteins.[1] This farnesylation is a critical step for the proper localization and function of these proteins at the cell membrane.[1]

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key targets of FTIs.[2] When Ras genes are mutated, they can become oncogenes that drive tumor growth.[3] By preventing the farnesylation of Ras, FTIs aim to block its oncogenic signaling pathways.[2] However, it's important to note that some Ras isoforms, like K-Ras and N-Ras, can undergo alternative

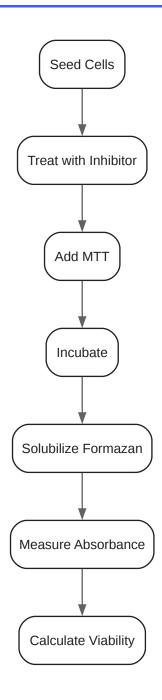


prenylation by another enzyme, geranylgeranyltransferase I (GGTase-I), which can be a mechanism of resistance to FTIs.[2]









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